4,4'-Diacetoxydiphenyl ether
Description
Contextualization of Diarylether Structures in Organic and Materials Chemistry
Diaryl ethers are a class of organic compounds characterized by an oxygen atom connecting two aryl groups. jsynthchem.com This structural motif, with the general formula Ar-O-Ar', is a cornerstone in both natural products and synthetic molecules. jsynthchem.comacs.org The ether linkage and the aromatic rings' stability impart unique chemical and physical properties to these compounds. jsynthchem.com
In the realm of organic chemistry, the diaryl ether framework is considered a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active molecules and functional materials. acs.orgrsc.org Its presence is noted in various therapeutic agents, including those with anticancer, anti-inflammatory, antiviral, and antibacterial properties. acs.orgresearchgate.net The synthesis of these structures is a significant focus of research, with traditional methods like the Ullmann condensation and Chan-Lam-Evans couplings being continually refined and newer, more efficient catalytic systems being developed, such as those employing nickel and palladium. rsc.org
From a materials science perspective, diaryl ethers are integral monomers and building blocks for high-performance polymers. jsynthchem.com Their incorporation into polymer chains, such as in poly(ether sulfone)s (PES) and polycarbonates, can significantly enhance thermal stability, mechanical strength, and gas permeability. For instance, copolymers synthesized from 4,4'-dihydroxydiphenyl ether and 4,4′-dichlorodiphenyl sulfone are valued for their tailored thermal and mechanical properties, making them suitable for applications as insulating materials.
Significance of Acetoxy Functionalities in Chemical Synthesis and Materials Science
The acetoxy group, with the chemical formula -OCOCH₃, is a versatile functional group in organic synthesis and materials science. wikipedia.org One of its most common applications is as a protecting group for alcohols. wikipedia.org During a multi-step synthesis, it is often necessary to temporarily block the reactivity of a hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. The process of introducing an acetoxy group is known as acetylation, which can be achieved using reagents like acetyl chloride or acetic anhydride (B1165640) in the presence of a base. wikipedia.org This protection can be reversed, and the original alcohol regenerated, through a deprotection step, typically involving treatment with an aqueous base or acid. wikipedia.org
Beyond its role as a protecting group, the acetoxy functionality can influence the properties of materials. In polymer chemistry, the presence of acetoxy groups can be a precursor to creating other functionalities or can modify the solubility and thermal characteristics of the polymer. For example, the hydrolysis of poly(vinyl acetate) to poly(vinyl alcohol) is a large-scale industrial process that dramatically changes the properties of the polymer from a thermoplastic to a water-soluble polymer.
Furthermore, acetoxy groups are key components in the synthesis of various complex molecules and materials. They are involved in reactions like transesterification and direct esterification to create a diverse range of acetates with specific properties such as biodegradability and thermal stability. ontosight.ai The ability to introduce and remove acetoxy groups under relatively mild conditions makes them a powerful tool for chemists in designing and synthesizing novel compounds and materials. orgsyn.org
Overview of Current Research Landscape Pertaining to 4,4'-Diacetoxydiphenyl Ether
This compound, also known as bis(4-acetoxyphenyl) ether, is a derivative of 4,4'-dihydroxydiphenyl ether where the hydroxyl groups are protected as acetate (B1210297) esters. Its primary role in the current research landscape is as a monomer or an intermediate in chemical synthesis.
The synthesis of this compound is typically achieved through the acetylation of 4,4'-dihydroxydiphenyl ether. This reaction can be carried out with a high yield, for instance, an 87% yield has been reported.
In materials science, this compound is investigated for its potential use in the synthesis of specialized polymers. For example, it has been explored as a component in the creation of thermotropic liquid crystalline polyesters. The properties of the resulting polymers, such as their mesophase behavior and thermal characteristics, are a subject of ongoing research.
While direct applications are specialized, its precursor, 4,4'-dihydroxydiphenyl ether, is a key monomer in the production of high-performance polymers like poly(ether sulfone)s and liquid crystalline polymers (LCPs), which are used in electronics and automotive components due to their excellent thermal and mechanical properties. this compound serves as a protected form of this important monomer, allowing for controlled polymerization reactions.
Below is a data table summarizing the key properties of the parent compound, 4,4'-Oxydiphenol.
| Property | Value |
| CAS Number | 1965-09-9 |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| Melting Point | 163-168 °C |
| Boiling Point | ~300.32 °C (estimate) |
| Flash Point | ~183.16 °C |
| Appearance | Off-white amorphous powder |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol |
| Data sourced from lookchem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
[4-(4-acetyloxyphenoxy)phenyl] acetate |
InChI |
InChI=1S/C16H14O5/c1-11(17)19-13-3-7-15(8-4-13)21-16-9-5-14(6-10-16)20-12(2)18/h3-10H,1-2H3 |
InChI Key |
CEYHCFWLAASWDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Diacetoxydiphenyl Ether
Acetylation Routes from 4,4'-Dihydroxydiphenyl Ether Precursors
The most direct and widely utilized method for synthesizing 4,4'-diacetoxydiphenyl ether is the acetylation of 4,4'-dihydroxydiphenyl ether. This process involves the introduction of acetyl groups to the hydroxyl moieties of the precursor.
The acetylation of 4,4'-dihydroxydiphenyl ether is commonly performed using an acetylating agent in the presence of a suitable solvent. One documented procedure involves the reaction of 4,4'-diacetyldiphenyl ether with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (B109758) (DCM). This reaction, stirred for 5 hours at room temperature, has been reported to yield this compound in a high yield of 87%. nih.gov The resulting solution is filtered, washed with aqueous sodium bicarbonate, and dried over sodium sulfate. The solvent is then removed under reduced pressure to obtain the final product. nih.gov
Table 1: Reaction Conditions for Acetylation of 4,4'-Dihydroxydiphenyl Ether
| Parameter | Condition |
| Starting Material | 4,4'-Diacetyldiphenyl Ether |
| Reagent | meta-Chloroperoxybenzoic Acid (mCPBA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 5 hours |
| Temperature | Room Temperature |
| Reported Yield | 87% |
This interactive table summarizes the key parameters for a high-yield synthesis of this compound.
While the aforementioned method using mCPBA does not explicitly mention a catalyst, many acetylation reactions are facilitated by either acidic or basic catalysts. For instance, the use of a catalytic amount of a strong acid like sulfuric acid can protonate the acetylating agent, making it more electrophilic and thus more reactive towards the hydroxyl groups of the phenol (B47542).
The choice of solvent is also critical for reaction efficiency. Dichloromethane, as used in the reported synthesis, is a common choice for its ability to dissolve the reactants and its relatively low boiling point, which facilitates its removal after the reaction. nih.gov Other polar aprotic solvents might also be suitable, depending on the specific acetylating agent and catalyst system employed. The solvent can influence reaction rates by affecting the solubility of reactants and the stability of intermediates.
Exploration of Alternative and Advanced Synthetic Strategies
Beyond the direct acetylation of 4,4'-dihydroxydiphenyl ether, other synthetic strategies can be envisioned for the preparation of this compound, including convergent and divergent pathways, as well as the application of green chemistry principles.
Conversely, a divergent synthesis strategy starts from a common intermediate and branches out to create a library of related compounds. sathyabama.ac.in While less direct for the specific synthesis of this compound, one could imagine a scenario where a di-functionalized diphenyl ether is created, and then the acetate (B1210297) groups are introduced in a later step. This approach is more suited for generating a range of derivatives for structure-activity relationship studies.
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. essentialchemicalindustry.orgresearchgate.net In the synthesis of this compound, several green chemistry principles could be applied:
Safer Solvents: Replacing hazardous solvents like dichloromethane with more environmentally benign alternatives. essentialchemicalindustry.org Water, if reaction conditions permit, is an ideal green solvent. essentialchemicalindustry.org
Catalysis: Utilizing catalytic reagents instead of stoichiometric ones minimizes waste. acs.org The development of reusable heterogeneous catalysts would be a significant advancement.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. alfa-chemistry.com Microwave-assisted synthesis is an innovative method that can be more energy-efficient and offer high yields. alfa-chemistry.comnih.gov
One approach that aligns with green chemistry is the use of phase-transfer catalysts (PTC). researchgate.netpatsnap.com These catalysts can facilitate reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), potentially eliminating the need for organic solvents. researchgate.net
Purification and Isolation Techniques for Research-Grade Material
Obtaining research-grade this compound necessitates effective purification and isolation techniques. Common methods include:
Recrystallization: This is a primary technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals while impurities remain in the solution. The choice of solvent is crucial for effective purification.
Column Chromatography: This technique is used to separate the desired compound from impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as they are passed through a column with a mobile phase (solvent). nih.gov
Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be employed to isolate the product.
The purity of the isolated this compound is typically assessed using analytical techniques such as:
Melting Point Determination: A sharp and well-defined melting point is indicative of a pure compound.
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm the structure and identify any impurities.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to determine the purity of the sample with high accuracy.
Chemical Transformations and Reaction Pathways of 4,4 Diacetoxydiphenyl Ether
Hydrolysis and Deacetylation Reactions
The acetate (B1210297) groups of 4,4'-Diacetoxydiphenyl ether are susceptible to hydrolysis, a process that removes the acetyl groups to yield the corresponding di-phenol, 4,4'-dihydroxydiphenyl ether. This deacetylation is a fundamental transformation, often employed to unmask the phenolic hydroxyl groups for subsequent reactions or to modify material properties. The reaction is typically catalyzed by acids or bases.
The removal of acetate groups from aryl acetates like this compound generally proceeds through well-established ester hydrolysis mechanisms.
Acid-Catalyzed Hydrolysis: In the presence of strong acids, the hydrolysis typically follows a bimolecular A-2 mechanism. jcsp.org.pk The process involves the following steps:
Protonation of the carbonyl oxygen of the acetate group, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer and subsequent elimination of acetic acid, regenerating the phenolic hydroxyl group.
Kinetic studies on similar compounds show that the reaction rate is dependent on the acid concentration. jcsp.org.pk However, at very high acid concentrations, the rate can decrease due to reduced water activity. jcsp.org.pk
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., using sodium hydroxide), the hydrolysis occurs via a bimolecular nucleophilic acyl substitution (SN2-type) mechanism. mdpi.com
A strong nucleophile, the hydroxide (B78521) ion, directly attacks the electrophilic carbonyl carbon of the ester.
This addition forms a tetrahedral intermediate.
The intermediate then collapses, eliminating the phenoxide ion as the leaving group and forming acetic acid, which is immediately deprotonated by the basic medium. The phenoxide is subsequently protonated during workup to yield the phenol (B47542).
The table below summarizes various catalytic systems used for the deacetylation of acetylated phenols and alcohols, which are analogous to the reactions of this compound.
| Catalyst/Reagent System | Conditions | Substrate Type | Key Findings | Reference |
|---|---|---|---|---|
| Brønsted/Lewis Acids (HCl/MeOH, HBF₄·Et₂O) | Varies | O-Acetyl groups | Conventional method for O-acetyl cleavage. | nih.gov |
| Inorganic/Organic Bases (NaOMe/MeOH, K₂CO₃/MeOH/H₂O) | Varies | O-Acetyl groups | Commonly used for Zemplén hydrolysis and other base-mediated deprotections. | nih.gov |
| Me₃SI / KMnO₄ | Room temperature, MeOH | Acetates | Provides a mild and efficient protocol for chemoselective deacetylation. | nih.gov |
| Porcine Pancreatic Lipase (B570770) (PPL) | 40-42 °C, THF | Diacetoxyphenyl alkyl ketones | Enzymatic method showing high regio- and enantioselectivity. | psu.edu |
| Heteropoly acids (HPAs) | Acetic anhydride (B1165640) | Alcohols, phenols | Eco-friendly solid acid catalysts for acetylation, implying the reverse reaction (hydrolysis) is also possible. | semanticscholar.org |
Regioselective deacetylation involves the removal of one specific acetate group in a molecule with multiple, non-equivalent ester functions. In a symmetrical molecule like this compound, the two acetate groups are chemically equivalent. Therefore, selective mono-deacetylation to produce 4-acetoxy-4'-hydroxydiphenyl ether is challenging and typically results in a statistical mixture of the starting material, the mono-deacetylated product, and the fully deacetylated product (4,4'-dihydroxydiphenyl ether).
However, principles from related systems suggest potential pathways for achieving selectivity. For instance, enzymatic catalysis has demonstrated remarkable regioselectivity. Studies on (±)-2,4-diacetoxyphenyl alkyl ketones using porcine pancreatic lipase (PPL) showed exclusive deacetylation of the para-acetoxy group over the ortho-acetoxy group. psu.edu This selectivity is attributed to the specific binding orientation of the substrate within the enzyme's active site. While not directly applicable to the two para-substituted groups in this compound, it highlights the potential of biocatalysis to differentiate between sterically or electronically similar functional groups, a feat difficult to achieve with conventional chemical reagents.
The deacetylation of this compound is a critical reaction for post-synthetic modification, particularly in polymer and materials science. frontiersin.orgrsc.org The acetate groups can be considered as protected forms of the more reactive phenolic hydroxyl groups.
By incorporating the this compound moiety into a polymer backbone, the resulting material is often more hydrophobic and has different solubility characteristics than its deacetylated counterpart. Post-synthesis hydrolysis can then be triggered to unmask the phenol groups. This transformation has several important implications:
Altering Physical Properties: The conversion of acetate esters to hydroxyl groups increases the polymer's hydrophilicity and potential for hydrogen bonding. This can significantly alter properties such as solubility, thermal stability, and mechanical strength. acs.org
Creating Reactive Sites: The newly formed phenolic hydroxyl groups can serve as reactive handles for further functionalization. They can be used for grafting side chains, cross-linking the polymer network, or attaching specific molecules like drugs or dyes.
Controlled Release Applications: The hydrolysis reaction itself can be utilized for controlled release. For example, this compound can act as an intermediate in drug formulations where the slow hydrolysis in a biological environment regenerates the active hydroxyl groups. A related compound, bisacodyl (B1667424), is a pro-drug that is hydrolyzed in the body to its active form, 4,4'-dihydroxydiphenyl-2-pyridyl-methane (DDPM). plos.org
Electrophilic Aromatic Substitution and Other Ring Functionalization Reactions
The chemical reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic effects of its constituent functional groups. The central ether linkage (–O–) is an activating group, donating electron density to the aromatic rings via resonance and directing incoming electrophiles to the ortho and para positions. However, in this molecule, the para positions are already substituted. Therefore, the ether group directs substitution primarily to the positions ortho to the oxygen bridge (positions 2, 2', 6, and 6').
Conversely, the acetate groups (–OCOCH₃) at the 4 and 4' positions are moderately deactivating. The electron-withdrawing character of the acetyl carbonyl group reduces the electron density of the aromatic rings, making them less susceptible to electrophilic attack compared to unsubstituted diphenyl ether. This deactivating influence tempers the activating effect of the ether linkage. Consequently, electrophilic aromatic substitution on this compound requires controlled conditions and may proceed at a slower rate than on more activated substrates.
While specific literature on the direct EAS functionalization of this compound is limited, the reactivity can be inferred from reactions on the parent diphenyl ether scaffold. Common functionalizations such as halogenation, nitration, and sulfonation are expected to occur at the positions ortho to the ether bridge. For instance, the iodination of diphenyl ether can yield 4,4'-diiododiphenyl ether, which can then be hydrolyzed to 4,4'-dihydroxydiphenyl ether. google.com This demonstrates a viable pathway to functionalized diaryl ethers that can subsequently be acetylated. Similarly, bromination is a common method to functionalize the aromatic rings. google.com
The table below summarizes key functionalization reactions on the parent diphenyl ether structure, which represent foundational steps for accessing substituted this compound derivatives.
| Reaction Type | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| Iodination | Iodine, H₂SO₄ (catalyst), 60–80°C, 6–8 hours | 4,4'-Diiododiphenyl ether | |
| Bromination | Bromine, Lewis Acid (e.g., FeBr₃) | Brominated diphenyl ether derivatives | google.com |
| Nitration | HNO₃, H₂SO₄ | Nitrated diphenyl ether derivatives | |
| Sulfonation | Fuming H₂SO₄ or SO₃ | Sulfonated diphenyl ether derivatives |
Derivatization Strategies for Structure-Property Relationship Studies
The derivatization of this compound is a key strategy for conducting structure-property relationship (SPR) studies. By systematically altering the molecular structure, researchers can fine-tune its chemical, physical, and biological properties for specific applications, ranging from high-performance polymers to therapeutic agents. nih.gov These strategies typically focus on two main areas: modification of the terminal acetate groups and functionalization of the core aromatic framework.
Systematic Modification of Peripheral Acetate Groups
The acetate groups of this compound are primary sites for chemical modification. The most fundamental transformation is their hydrolysis to yield the corresponding diphenol, 4,4'-dihydroxydiphenyl ether. This deacetylation can be readily achieved under basic or acidic conditions.
This reaction is particularly significant in medicinal chemistry, where the diacetate can act as a prodrug. For example, the related compound bisacodyl (4,4'-diacetoxydiphenyl-2-pyridyl-methane) is inactive until it is hydrolyzed in the body to its active diphenol metabolite, 4,4'-dihydroxydiphenyl-2-pyridyl-methane (DDPM). nih.gov This strategy improves the pharmacokinetic profile of the drug. A similar approach can be envisioned for this compound, where it serves as a more stable, protected form of the biologically active diphenol.
Furthermore, the acetate groups function effectively as protecting groups for the phenolic hydroxyls. This allows for chemical modifications to be performed on other parts of the molecule, such as the aromatic rings, without interference from the acidic phenol protons. Following the desired transformations, the acetate groups can be cleanly removed to regenerate the diol. The initial acetylation of 4,4'-dihydroxydiphenyl ether to form the title compound proceeds with high efficiency.
| Transformation | Reagents & Conditions | Purpose/Application | Yield | Reference |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, catalyst | Protection of hydroxyl groups; Synthesis of prodrug form | 87% | |
| Deacetylation (Hydrolysis) | Base (e.g., NaOH) or Acid (e.g., HCl) in aqueous medium | Deprotection; Release of active diphenol metabolite | N/A | nih.gov |
Introduction of Diverse Functionalities via Aromatic Scaffolding
Introducing a wide array of functional groups onto the diphenyl ether backbone is crucial for developing novel materials and molecules with tailored properties. While direct electrophilic substitution on this compound is one approach, a more versatile and common strategy involves the functionalization of precursors, followed by the synthesis of the final diacetate derivative.
A robust method for diversification involves the halogenation of the parent diphenyl ether. The resulting dihalo-derivatives, such as 4,4'-dibromodiphenyl ether or 4,4'-diiododiphenyl ether, are valuable platforms for further modification. google.comgoogle.com These halogenated intermediates can undergo a variety of modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the attachment of alkyl, aryl, alkyne, and amine functionalities, among others, creating a library of structurally diverse compounds.
Once the desired functionality is installed on the halogenated precursor, the synthesis of the target diacetate can be completed. This typically involves two subsequent steps:
Hydrolysis: The halo-groups are converted to hydroxyl groups. For example, 4,4'-dibromodiphenyl ether can be hydrolyzed using a sodium hydroxide solution at elevated temperatures (185-190°C) with a copper catalyst. google.com
Acetylation: The resulting functionalized 4,4'-dihydroxydiphenyl ether is then acetylated to yield the final product.
This multi-step pathway provides a highly flexible and controllable route to a wide range of this compound derivatives for advanced structure-property investigations in materials science and drug discovery. The diol precursor, 4,4'-dihydroxydiphenyl ether, is itself a key monomer in the synthesis of high-performance polymers like polycarbonates and poly(ether sulfone)s, where its incorporation enhances thermal stability and mechanical strength.
Applications in Advanced Materials Science and Polymer Chemistry
Role as a Monomer in Polymer Synthesis
As a monomer, 4,4'-Diacetoxydiphenyl ether participates in polymerization processes to form long-chain molecules with repeating structural units. This capability is fundamental to its application in producing advanced polymers.
Polycondensation is a key process for synthesizing polymers from bifunctional or polyfunctional monomers, characterized by the gradual disappearance of the monomer in the early stages and a significant increase in molecular weight at high conversion rates. farabi.university This method is employed to create polymers with linear or three-dimensional structures. farabi.university The reaction can be influenced by side reactions, such as intramolecular cyclization, which can affect the final molecular weight and yield of the polymer. farabi.university In this context, this compound can be used in polycondensation reactions to generate new polymeric structures. The specific conditions of the reaction, such as temperature and the presence of catalysts, can be tailored to control the properties of the resulting polymer.
Copolymerization involves the polymerization of two or more different monomers. This process allows for the creation of polymers with a wide range of properties, as the characteristics of the final material are influenced by the types and ratios of the co-monomers used.
When copolymerized with phenolphthalein, which has a cardo (spiro) structure, the resulting copolymers exhibit significantly higher glass transition temperatures (Tg). For instance, these copolymers can have a Tg of 230°C, compared to 190°C for similar polymers without the cardo structure, indicating improved heat resistance. This enhancement makes them suitable for applications requiring high thermal stability. The synthesis of phenolphthalein/bisphenol A-based poly(arylene ether nitrile) copolymers has been shown to yield materials with enhanced thermal properties and a low dielectric constant, making them promising for applications in flexible electronics. consensus.app
Development of High-Performance Polymeric Materials
The incorporation of this compound into various polymer systems leads to the development of materials with superior performance characteristics, tailored for demanding applications.
Liquid Crystalline Polymers (LCPs) are a class of materials known for their exceptional thermal and mechanical properties. medcraveebooks.com The incorporation of monomers like 4,4'-dihydroxydiphenyl ether (a related compound) is crucial in the synthesis of LCPs. These polymers find use in high-performance applications within the electronics and automotive industries. The structure of LCPs can include main-chain and side-chain mesogenic groups, which influence their properties. medcraveebooks.comresearchgate.net Melt polycondensation is a common method for synthesizing LCPs. researchgate.net Research has shown that incorporating 4,4'-dihydroxydiphenyl ether into polycarbonate structures can enhance thermal stability and mechanical strength.
| Property | Description |
| Thermal Stability | Enhanced resistance to degradation at high temperatures. |
| Mechanical Strength | Improved ability to withstand mechanical stress. |
| Applications | Electronics, automotive components. |
Poly(ether sulfone) (PES) and its copolymers are high-performance thermoplastics known for their high glass transition temperatures, excellent thermal and chemical stability, and good mechanical properties. mdpi.com this compound serves as a monomer in the synthesis of poly(ether sulfone) copolymers. The synthesis is often carried out through nucleophilic aromatic substitution polycondensation reactions. mdpi.commdpi.com
For example, copolymers can be synthesized from 4,4′-dichlorodiphenyl sulfone (DCDPS) and different ratios of 4,4′-dihydroxydiphenylsulfone and 4,4-bis(4-hydroxyphenyl)pentanoic acid. mdpi.com The properties of the resulting copolymers, such as their glass transition temperature and hydrophilicity, can be tailored by varying the molar ratio of the comonomers. mdpi.com The microstructural analysis of these copolymers often reveals a random distribution of the monomer sequences. mdpi.com
Block copolymers of poly(ether ether ketone) (PEEK) and PES have also been prepared, exhibiting a single glass transition temperature, indicating miscibility of the polymer segments. kpi.ua
| Monomer 1 | Monomer 2 | Resulting Copolymer | Key Properties |
| This compound | 4,4′-dichlorodiphenyl sulfone | Poly(ether sulfone) Copolymer | High thermal stability, good mechanical strength. mdpi.com |
| 4,4′-dichlorodiphenyl sulfone | 4,4′-dihydroxydiphenylsulfone & 4,4-bis(4-hydroxyphenyl)pentanoic acid | Random Copoly(ether sulfone)s | Tunable Tg and hydrophilicity. mdpi.com |
| PEEK oligomers | PES oligomers | PEEK/PES Block Copolymers | Miscible, single Tg. kpi.ua |
Polymer blends and composites are created by combining two or more polymers or by adding fillers to a polymer matrix to achieve enhanced or customized properties. dronacharya.infogoogle.mwresearchgate.net This approach can lead to new, low-cost products with improved performance. psu.edu The properties of these materials depend on the compatibility of the components and the nature of the interface between them. dronacharya.infopsu.edu
While direct information on the use of this compound in blends and composites is limited in the provided search results, its precursor, 4,4'-dihydroxydiphenyl ether, is utilized in the formulation of polymer blends. The incorporation of such monomers can enhance the properties of the blend. For instance, blending can improve flame retardancy and abrasive resistance. dronacharya.info The use of fillers, such as glass fibers or nanoclays, in a polymer matrix can significantly improve the mechanical properties of the resulting composite material. researchgate.net
Influence on Thermoplastic Properties
The incorporation of this compound into polyester (B1180765) chains significantly influences the resulting thermoplastic properties, leading to materials with high modulus and the characteristics of liquid crystal polyester resins.
High Modulus Polyesters:
High modulus polyesters are sought after for applications requiring stiffness and dimensional stability. The introduction of this compound into the polymer backbone contributes to these properties. The rigid aromatic rings of the diphenyl ether moiety enhance the stiffness of the polymer chain, while the ether linkage provides a degree of flexibility that can improve processability.
A propargyl ether-functionalized poly(m-phenylene) (PE-PMP) is a notable example of a polymer precursor that, after curing, exhibits a high storage modulus exceeding 4.0 GPa even at temperatures up to 300 °C. rsc.org This demonstrates the potential for ether-functionalized polymers to create materials with exceptional mechanical properties at elevated temperatures. The synthesis of such high-performance polyesters often involves a polycondensation reaction where diacetylated monomers like this compound are reacted with dicarboxylic acids. google.com
Liquid Crystal Polyester Resins:
Liquid crystal polyesters (LCPs) are a class of thermoplastics known for their exceptional mechanical properties, thermal stability, and chemical resistance. They exhibit a highly ordered molecular structure in the molten state, which can be retained upon cooling to form a solid with anisotropic properties.
This compound is used as a monomer in the production of LCP resins. For instance, it can be polymerized with other monomers like p-acetoxybenzoic acid and 4,4'-diacetoxydiphenyl through a deacetic acid polycondensation reaction to form an LCP. epo.org These resins are valued for their high thermal resistance, excellent molding processability, and superior mechanical properties, including high strength and stiffness. epo.orggoogle.com The incorporation of monomers like this compound can also improve the processability of the resulting LCP. epo.org
Table 1: Influence of this compound on Polyester Properties
| Property | Influence of this compound | Research Finding |
|---|---|---|
| Modulus | Increases stiffness and creates high modulus materials. rsc.org | Cured propargyl ether-functionalized poly(m-phenylene) shows a storage modulus > 4.0 GPa at 300 °C. rsc.org |
| Liquid Crystalline Behavior | Promotes the formation of liquid crystalline phases in the melt. epo.org | Used in the synthesis of LCPs via deacetic acid polycondensation. epo.org |
| Thermal Stability | Enhances the heat resistance of the resulting polyester. epo.orggoogle.com | LCPs containing this monomer exhibit high thermal resistance. epo.orggoogle.com |
| Processability | Can improve the melt-processing characteristics of the polymer. epo.org | Used to enhance the processability of LCP resins. epo.org |
Functional Polymers and Advanced Resin Systems
Beyond its role in thermoplastic polyesters, this compound is a precursor for other functional polymers and plays a role in advanced resin systems.
Polyimides and poly(ester)imides are high-performance polymers renowned for their outstanding thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the aerospace and electronics industries. google.com 4,4'-Oxydianiline (ODA), a diamine, is a key monomer in the production of many polyimides, such as Kapton. wikipedia.orgatamanchemicals.com
While this compound is not a direct precursor to ODA, the related compound 4,4'-dihydroxydiphenyl ether can be. The synthesis of ODA often involves the reaction of 4-fluoronitrobenzene with 4-nitrophenol (B140041) to produce 4,4'-dinitrodiphenyl ether, which is then reduced to 4,4'-oxydianiline. chemicalbook.com this compound shares the same diphenyl ether core structure, highlighting the importance of this structural motif in the synthesis of high-performance polymers.
Poly(ester)imide (PEI) resins combine the excellent properties of both polyesters and polyimides. mdpi.com The synthesis of PEIs can involve ester-linked dianhydrides, which are then polymerized with diamines. mdpi.com The use of monomers derived from diphenyl ether structures contributes to the desirable properties of these advanced polymers.
Epoxy resins are versatile thermosetting polymers widely used as adhesives, coatings, and matrix materials for composites. Their properties can be tailored by the choice of the epoxy resin, curing agent, and any additives or diluents. specialchem.combiesterfeld.com
While this compound itself is not typically a primary component in standard epoxy formulations, the underlying 4,4'-dihydroxydiphenyl ether (also known as bisphenol AP) can be used to synthesize specialty epoxy resins. The incorporation of the diphenyl ether structure can enhance the thermal stability and mechanical performance of the cured epoxy.
Furthermore, derivatives of 4,4'-oxydianiline, which shares the diphenyl ether structure, are used as intermediates in the manufacture of epoxy resins and adhesives. wikipedia.orgsdlookchem.com These amine-functionalized compounds can act as curing agents for epoxy resins, reacting with the epoxide groups to form a cross-linked network. The choice of curing agent significantly impacts the final properties of the epoxy system, including its glass transition temperature, chemical resistance, and mechanical strength. specialchem.com
The use of reactive diluents, which can include glycidyl (B131873) ethers, is a common practice to reduce the viscosity of epoxy formulations. drcresins.com While not a direct application of this compound, this illustrates the broader context of how ether-containing molecules are integrated into epoxy resin technology.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4,4'-Dihydroxydiphenyl ether |
| 4,4'-Dinitrodiphenyl ether |
| 4,4'-Oxydianiline (ODA) |
| p-Acetoxybenzoic acid |
| 4-Fluoronitrobenzene |
| 4-Nitrophenol |
| Bisphenol AP |
| Kapton |
| Poly(ester)imide (PEI) |
Conclusion and Future Research Directions
Summary of Current Research Achievements in 4,4'-Diacetoxydiphenyl Ether Chemistry
Research specifically detailing the synthesis and reactivity of this compound is not extensively documented in publicly available literature. However, based on established principles of organic chemistry, its synthesis is logically achieved through the acetylation of 4,4'-dihydroxydiphenyl ether. This reaction typically involves treating the dihydric phenol (B47542) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base catalyst.
The primary chemical reactivity of this compound is expected to be centered around its ester functional groups. Hydrolysis of the ester linkages, under either acidic or basic conditions, would regenerate the precursor, 4,4'-dihydroxydiphenyl ether. Another significant potential reaction is the Fries rearrangement, a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgthermofisher.comlscollege.ac.inorganic-chemistry.orgbyjus.com In the case of this compound, this rearrangement could lead to the formation of dihydroxy-diacetyl-diphenyl ether isomers, which may serve as valuable intermediates for further synthesis. The regioselectivity of the Fries rearrangement (ortho vs. para to the ether linkage) would likely be influenced by reaction conditions such as temperature and solvent. byjus.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | [4-(4-acetoxyphenoxy)phenyl] acetate (B1210297) |
| Molecular Formula | C₁₆H₁₄O₅ |
| InChI Key | CEYHCFWLAASWDU-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)C |
Identification of Unexplored Avenues in Synthetic Methodologies and Chemical Reactivity
The chemistry of this compound presents several unexplored avenues for investigation. While the acetylation of 4,4'-dihydroxydiphenyl ether is the most straightforward synthetic route, a systematic study of various acetylating agents, catalysts, and reaction conditions to optimize yield and purity has not been reported. Alternative, more direct synthetic methods could also be an area of interest.
The chemical reactivity of this compound remains largely uncharacterized. A detailed investigation of its hydrolysis under various pH conditions would provide valuable kinetic and thermodynamic data. nih.gov Furthermore, a comprehensive study of the Fries rearrangement of this specific substrate is warranted. wikipedia.orgthermofisher.comlscollege.ac.in Research in this area should focus on:
The influence of different Lewis acids on reaction efficiency and regioselectivity.
The effect of temperature and solvent on the product distribution (ortho vs. para rearrangement).
The isolation and characterization of the resulting dihydroxy-diacetyl-diphenyl ether isomers.
Beyond these fundamental reactions, the potential for this compound to participate in other transformations, such as cross-coupling reactions or derivatization of the aromatic rings, remains an open area for research.
Emerging Applications in Advanced Materials and Chemical Technologies
While direct applications of this compound are not well-documented, its structure suggests potential utility in several areas of materials science and chemical technology.
Monomer for Polyester (B1180765) Synthesis: As a diacetate, this compound could potentially serve as a monomer in the synthesis of polyesters. researchgate.netresearchgate.netwhiterose.ac.uk Polycondensation with diols could lead to the formation of novel polymers incorporating the flexible and thermally stable diphenyl ether linkage. The properties of these polyesters would be influenced by the choice of the diol comonomer.
Liquid Crystal Research: The rigid, rod-like nature of the diphenyl ether core is a common feature in many liquid crystalline materials. researchgate.netresearchgate.netnih.gov While this compound itself may not exhibit mesogenic properties, it could serve as a precursor or intermediate for the synthesis of more complex liquid crystals. actachemicamalaysia.com Modification of the terminal acetate groups could be a strategy to induce liquid crystalline behavior.
Intermediate in Organic Synthesis: Following a Fries rearrangement, the resulting dihydroxy-diacetyl-diphenyl ether products could be valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.
Synergistic Integration of Computational and Experimental Methodologies for Future Discoveries
Future research on this compound would greatly benefit from a combined computational and experimental approach.
Computational Studies:
Reaction Modeling: Density Functional Theory (DFT) calculations could be employed to model the reaction mechanisms of both the synthesis and key reactions of this compound, such as the Fries rearrangement. This would provide insights into transition state energies, reaction pathways, and the factors influencing regioselectivity.
Property Prediction: Computational methods can be used to predict the physical and chemical properties of this compound and its derivatives. This includes spectroscopic properties (NMR, IR spectra), which would aid in experimental characterization, as well as potential material properties like thermal stability and electronic characteristics.
Experimental Validation:
Synthesis and Characterization: The theoretical predictions from computational studies should guide the experimental work. Optimized synthetic procedures can be developed and validated. The synthesized compound and its reaction products should be thoroughly characterized using modern analytical techniques (e.g., NMR, Mass Spectrometry, X-ray crystallography) to confirm their structures.
Reactivity Studies: Experimental investigations into the hydrolysis and Fries rearrangement of this compound will provide the necessary data to validate and refine the computational models.
By integrating computational modeling with rigorous experimental work, a deeper understanding of the fundamental chemistry of this compound can be achieved, paving the way for the discovery of new synthetic methodologies and novel applications.
Q & A
Q. What are the optimized synthetic protocols for 4,4'-Diacetoxydiphenyl ether, and how can reaction yields be improved?
- Methodological Answer : this compound is synthesized via oxidation of 4,4'-Diacetyldiphenyl ether using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) under ambient conditions. Key steps include:
- Stirring the reaction mixture for 5 hours at room temperature.
- Washing the filtrate with aqueous sodium bicarbonate to remove acidic byproducts.
- Drying over sodium sulfate and solvent removal under reduced pressure.
- Yield optimization: A reported yield of 87% is achieved with stoichiometric mCPBA (30 mmol substrate, 176 mmol mCPBA) .
- Key Data : ¹H NMR (CDCl₃) shows acetyl groups at δ 2.31 ppm and aromatic protons at δ 7.02–7.07 ppm (J = 9.1 Hz), confirming structure .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodological Answer :
- Skin Absorption Risk : Use nitrile gloves and lab coats, as skin absorption can increase systemic exposure .
- Storage : Store in airtight containers in cool, ventilated areas to prevent moisture absorption and degradation .
- Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and strong acids (e.g., HCl, H₂SO₄) to prevent hazardous reactions .
- Carcinogenicity Mitigation : Follow ALARA (As Low As Reasonably Achievable) principles due to potential carcinogenicity .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- ¹H NMR Spectroscopy : Diagnostic peaks include acetyl protons (δ 2.31 ppm, singlet) and aromatic protons (δ 7.02–7.07 ppm, doublets with J = 9.1 Hz) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can assess purity and decomposition behavior. For related diphenyl ether derivatives, initial mass loss occurs at ~250°C, with 60% mass loss by ~450°C .
- Melting Point : Pure this compound melts at 109–110°C .
Advanced Research Questions
Q. How does the thermal stability of this compound compare to its hydroxylated analogs, and what methodologies quantify this?
- Methodological Answer :
- Comparative TGA : Hydroxylated derivatives (e.g., 4,4'-Dihydroxydiphenyl ether) exhibit lower thermal stability, with initial decomposition at ~200°C vs. ~250°C for acetylated forms. Residual char at 650°C is higher for hydroxylated derivatives (30–40%) due to crosslinking .
- DSC Analysis : Glass transition temperatures (Tg) and exothermic curing peaks (for polymerizable derivatives) provide insights into stability under thermal stress .
Q. What are the degradation pathways of this compound under acidic or oxidative conditions?
- Methodological Answer :
- Acidic Hydrolysis : Reacts with strong acids (e.g., HCl) to form 4,4'-Dihydroxydiphenyl ether via acetoxy group cleavage. Monitor using HPLC-UV or LC-MS to track phenolic byproducts .
- Oxidative Degradation : Exposure to peroxides may lead to ether bond cleavage, generating brominated or carboxylated fragments. Gas chromatography-mass spectrometry (GC-MS) identifies low-molecular-weight degradation products .
Q. How do structural modifications (e.g., acetylation vs. carboxylation) impact reactivity in polymerization reactions?
- Methodological Answer :
- Polymer Precursor Utility : Acetylated derivatives serve as flame-retardant intermediates, while carboxylated forms (e.g., 4,4'-Dicarboxydiphenyl ether) are used in polyesters. Reactivity is assessed via:
- Kinetic Studies : Monitor esterification/crosslinking rates using FTIR or rheometry .
- Mechanical Testing : Tensile strength of copolymers (e.g., with epoxy resins) shows acetylated derivatives provide higher strength (e.g., 85 MPa) vs. carboxylated analogs (70 MPa) .
Q. What analytical strategies detect environmental transformation products of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Identifies hydroxylated or debrominated metabolites in environmental matrices .
- Passive Sampling : Polyurethane foam (PUF) air samplers coupled with GC-ECD quantify airborne particulates. Detection limits for diphenyl ether analogs are ~0.1 ng/m³ .
- Biotransformation Studies : Microbial degradation in sludge samples monitored via ¹³C-labeled NMR to track metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
